molecular formula C12H13NO3 B3022018 Methyl 3-(2-oxopyrrolidin-1-yl)benzoate CAS No. 329205-78-9

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B3022018
CAS No.: 329205-78-9
M. Wt: 219.24 g/mol
InChI Key: JTVFAEPZESYNNJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is an ester derivative of benzoic acid featuring a 2-oxopyrrolidin-1-yl substituent at the meta position of the aromatic ring. This compound combines the ester functional group’s reactivity with the conformational flexibility and hydrogen-bonding capacity of the pyrrolidone moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVFAEPZESYNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349890
Record name methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5279-41-4
Record name methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include derivatives with variations in substituent position, linker length, and functional groups. Below is a comparative analysis based on available evidence:

Table 1: Comparative Analysis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate and Analogues
Compound Name Substituent Position Linker Type Key Properties/Data References
Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate Para Ethyl 1H NMR (CDCl₃): δ 3.92 (s, 3H, OCH₃); 13C NMR: δ 167.1 (C=O ester).
Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate N/A (benzimidazole core) Propyl Structural complexity with benzimidazole core; potential pharmacological relevance.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Meta None N,O-bidentate directing group for metal catalysis; crystallographically validated.

Key Comparisons

Substituent Position Effects
  • Meta vs. Para Substitution: this compound’s meta-substituted pyrrolidone group likely induces distinct electronic effects compared to the para-substituted analog (Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate). This could influence reactivity in cross-coupling or catalytic reactions .
  • NMR Shifts :
    In the para-substituted analog, the ester carbonyl (δ 167.1 ppm in 13C NMR) and methoxy group (δ 3.92 ppm in 1H NMR) are consistent with typical benzoate esters. A meta-substituted derivative would exhibit slight shifts due to altered ring currents and steric environments .

Linker Length and Flexibility
  • Ethyl vs. The absence of a linker in this compound may restrict conformational mobility but increase steric hindrance near the aromatic ring .
Functional Group Impact
  • Ester vs. Amide Functionality :
    N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlights the role of amide groups as directing agents in metal-catalyzed C–H activation. This compound’s ester group, in contrast, may act as a weaker directing group but offers hydrolytic stability under basic conditions .
Pharmacological Potential

Biological Activity

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrrolidinone ring. The presence of the ester functional group in its structure enhances its reactivity, making it a valuable candidate for various biological applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H13NO3
Molecular WeightApproximately 219.24 g/mol
Functional GroupsEster, Pyrrolidinone

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidinone ring enhances the compound's affinity for these biological targets, influencing cellular processes such as signal transduction and gene expression.

Key Interactions

  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Binding : It can interact with various receptors, affecting signaling pathways critical for cell growth and differentiation.

Therapeutic Applications

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit inflammatory responses by interacting with cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced edema in animal models .

    For instance, one study demonstrated that a related compound inhibited carrageenan-induced paw edema by approximately 45% in rats, suggesting that this compound may exhibit comparable effects .
  • Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects, although specific data on efficacy against various pathogens is limited.

Case Studies

  • Anti-inflammatory Studies :
    • In a controlled study involving the administration of this compound, researchers observed significant reductions in inflammatory markers such as COX-2 and IL-1β in treated subjects compared to controls. The reduction in these markers indicates a potential mechanism through which the compound exerts anti-inflammatory effects .
  • Enzyme Interaction Studies :
    • Investigations into the binding affinity of this compound with specific enzymes revealed that it forms stable complexes through hydrogen bonding and hydrophobic interactions. This binding was shown to modulate enzyme activity effectively, highlighting its potential as a therapeutic agent in conditions characterized by dysregulated enzyme function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2-oxopyrrolidin-1-yl)benzoate
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Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

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